molecular formula C9H9ClO2 B1581765 1-(5-Chloro-2-methoxyphenyl)ethanone CAS No. 6342-64-9

1-(5-Chloro-2-methoxyphenyl)ethanone

Cat. No. B1581765
Key on ui cas rn: 6342-64-9
M. Wt: 184.62 g/mol
InChI Key: QPIUQLBBCQTWMJ-UHFFFAOYSA-N
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Patent
US04251546

Procedure details

2-(5-chloro-2-methoxyphenyl)propan-2-ol (m.p. 56° C.) was prepared from 5-chloro-2-methoxyacetophenone following the method described in Example 3 for the preparation of 2-(5-fluoro-2-methoxyphenyl)propan-2-ol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[C:8]([Cl:10])[CH:7]=[CH:6][C:5]=1[O:11][CH3:12])=[O:3].F[C:14]1C=CC(OC)=C(C(O)(C)C)C=1>>[Cl:10][C:8]1[CH:7]=[CH:6][C:5]([O:11][CH3:12])=[C:4]([C:2]([OH:3])([CH3:14])[CH3:1])[CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C1=C(C=CC(=C1)Cl)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=CC(=C(C1)C(C)(C)O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=C(C1)C(C)(C)O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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